Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a trifluoromethyl group at the 7th position on the imidazo[1,2-a]pyrimidine ring. Its molecular formula is , and it has a molecular weight of 337.09 g/mol. This compound is significant in organic synthesis and pharmaceutical chemistry due to its unique structural properties and reactivity .
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate can be sourced from chemical suppliers specializing in research chemicals. It is classified under heterocyclic compounds, particularly those containing nitrogen in their ring structure, making it relevant for various biochemical applications .
The synthesis of ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate typically involves several steps, including bromination and carboxylation reactions. One common synthetic route includes:
The synthesis may involve various solvents such as dichloromethane or acetonitrile and may require specific catalysts for optimal yields. The use of transition metal catalysts can enhance reaction efficiency during multi-component reactions .
The molecular structure of ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate features a bicyclic system with a bromine atom and a trifluoromethyl group that significantly influence its electronic properties. The structural formula can be represented as follows:
The compound's InChI key is HWFCCBLILMNNML-UHFFFAOYSA-N, which provides a unique identifier for database searches .
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate can participate in various chemical reactions:
The choice of solvents and reaction conditions plays a crucial role in determining the yield and purity of the synthesized product. Common solvents include dichloromethane for substitution reactions and ether for reduction processes .
The mechanism of action for ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with various biomolecules:
These interactions can lead to significant biological effects, including alterations in cell signaling pathways and metabolic flux .
Research indicates that compounds within this class exhibit varying degrees of biological activity, including antibacterial properties against gram-positive and gram-negative bacteria .
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate typically appears as a pale-yellow to yellow-brown solid. Its melting point and solubility characteristics are essential for practical applications but are not specifically detailed in the available sources.
The compound's reactivity is influenced by the presence of functional groups such as bromine and trifluoromethyl, which impart unique electronic characteristics conducive to various chemical transformations .
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate finds applications in:
This compound's unique structural features make it valuable for research in medicinal chemistry and related fields .
Multi-component reactions (MCRs) provide an efficient route to assemble the imidazo[1,2-a]pyrimidine core in a single operation, minimizing purification steps and enhancing atom economy. Contemporary approaches adapt three-component couplings involving:
This strategy enables simultaneous incorporation of the trifluoromethyl group and ester functionality while constructing the bicyclic system. A key advantage is the in situ generation of reactive intermediates, avoiding isolation of unstable species. Recent protocols report yields of 70–85% under optimized conditions, representing a substantial improvement over traditional stepwise methods requiring gaseous trifluoroacetonitrile [3] [6].
Table 1: Representative One-Pot MCR Optimization for Imidazo[1,2-a]pyrimidines
Aminopyrimidine | Phenacyl Bromide | CF₃ Source | Reaction Temp (°C) | Yield (%) |
---|---|---|---|---|
2-Amino-4-methylpyrimidine | 4-Bromophenacyl bromide | TFAMH | 25 | 78 |
2-Amino-5-iodopyrimidine | 2-Naphthacyl bromide | TFAMH | 40 | 82 |
2-Amino-6-chloropyrimidine | 4-Fluorophenacyl bromide | TFAMH | 25 | 75 |
Conventional trifluoromethylation often requires transition metal catalysts (e.g., Cu/Ru) or expensive reagents (e.g., Togni’s reagent), increasing cost and purification complexity. Recent advances employ catalyst-free nucleophilic trifluoromethylation using shelf-stable precursors:
Bromination at C3 is optimally performed after cyclization using molecular bromine or NBS in DCM at 0–5°C, achieving >90% regioselectivity. This sequential approach prevents competitive side reactions observed when pre-brominated substrates are used [2] [9]. Catalyst-free conditions significantly enhance functional group tolerance, accommodating substrates with nitro, cyano, or ester groups.
Table 2: Stability Comparison of Brominated vs. Non-Brominated Analogs
Compound | Storage Condition | Decomposition Threshold (°C) | Stability Duration (Months) |
---|---|---|---|
Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate | Sealed, dry, 2–8°C | 180 | >12 |
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate | Inert atmosphere, 2–8°C | 160 | 6 (recommended) |
Triethylamine (Et₃N) serves as a dual-purpose reagent in imidazo[1,2-a]pyrimidine synthesis:
Optimal stoichiometry requires 2.0–2.5 equivalents of Et₃N relative to the 2-aminopyrimidine precursor. Substituting stronger bases (e.g., DBU) accelerates side reactions, while weaker bases (e.g., pyridine) yield <40% product. Et₃N-mediated reactions in acetonitrile at 25°C achieve completion within 3–5 hours, compared to >12 hours with inorganic bases like K₂CO₃ [3].
Solvent choice critically influences reaction kinetics, regioselectivity, and crystallization behavior:
Binary solvent systems demonstrate superior performance:
DME:MeOH (1:1 v/v) → 85% yield at 80°C THF:H₂O (4:1 v/v) → 78% yield at 60°C
Post-reaction crystallization from n-heptane:ethyl acetate (8:1) yields analytically pure product (>99% HPLC) with defined polymorphic Form I [4] [10].
Table 3: Solvent Effects on Reaction Outcome
Solvent System | Temperature (°C) | Reaction Time (h) | Purity (HPLC%) | Isolated Yield (%) |
---|---|---|---|---|
DMF | 25 | 24 | 85 | 48 |
MeOH | 65 | 14 | 92 | 42 |
DME:MeOH (1:1) | 80 | 6 | 99 | 85 |
CH₃CN | 82 | 8 | 95 | 76 |
Addressing environmental impacts, recent innovations focus on:
These methods significantly reduce E-factors (kg waste/kg product):
Batch synthesis E-factor: 18.7 Flow synthesis E-factor: 5.2 Solvent-free E-factor: 1.9
Notably, TFAMH replaces traditional CF₃ sources like gaseous trifluoroacetonitrile, enhancing operational safety and reducing specialized equipment requirements [3].
Table 4: Green Metrics Comparison for Synthetic Routes
Method | PMI (Process Mass Intensity) | Energy Consumption (kJ/mol) | Carbon Efficiency (%) | E-Factor |
---|---|---|---|---|
Conventional Stepwise | 56.2 | 820 | 38 | 18.7 |
One-Pot MCR | 32.8 | 480 | 62 | 11.3 |
Solvent-Free Ball Milling | 8.1 | 150 | 89 | 1.9 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7